2-Bromo-6-fluoronicotinaldehyde
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Overview
Description
2-Bromo-6-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the bromination of 6-fluoronicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoronicotinaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine or fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products
Substitution: Formation of substituted nicotinaldehyde derivatives.
Oxidation: Formation of 2-Bromo-6-fluoronicotinic acid.
Reduction: Formation of 2-Bromo-6-fluoronicotinalcohol.
Scientific Research Applications
2-Bromo-6-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoronicotinaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-Chloro-6-fluoronicotinaldehyde: Chlorine atom instead of bromine.
2-Bromo-6-chloronicotinaldehyde: Chlorine atom instead of fluorine.
Uniqueness
2-Bromo-6-fluoronicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the nicotinaldehyde scaffold. This combination of halogens can impart distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBNSWXSPOOISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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